Human OCT1 Transporter Inhibition: Comparative IC50 Analysis
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride acts as a weak inhibitor of the human organic cation transporter 1 (hOCT1). Its inhibitory potency was quantified in a cellular uptake assay using HEK293 cells expressing hOCT1 and the fluorescent substrate ASP+. The observed IC50 is 1.38 × 10^5 nM (138 µM) [1]. This value is markedly higher (less potent) than that of the standard OCT1 substrate metformin, which exhibits IC50 values in the low micromolar range (e.g., 8.9 µM for clozapine inhibition of metformin uptake) [2]. This quantitative difference establishes that this compound is not a potent OCT1 ligand and is unlikely to interfere with OCT1-mediated drug-drug interactions in cellular assays at typical screening concentrations, a key differentiator when selecting a chemical probe or scaffold with minimal off-target transporter liability.
| Evidence Dimension | hOCT1 inhibition IC50 |
|---|---|
| Target Compound Data | 138,000 nM (138 µM) |
| Comparator Or Baseline | Metformin (as substrate, inhibition by clozapine): IC50 = 8.9 µM |
| Quantified Difference | >15-fold less potent |
| Conditions | HEK293 cells expressing human OCT1; ASP+ uptake assay |
Why This Matters
This data allows researchers to exclude significant OCT1-mediated off-target effects or DDI potential at physiologically relevant concentrations.
- [1] BindingDB. (n.d.). Affinity Data: IC50 1.38E+5 nM for human OCT1 inhibition. BindingDB Monomer ID 50241341. View Source
- [2] Kong, L., et al. (2026). Clozapine impaired the hypoglycemic effect of metformin by inhibiting hepatic organic cation transporter 1 (OCT1). Acta Pharmacologica Sinica, 47, 1-10. View Source
